Clemastanin B

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Antiviral Profile and Mechanisms of Action

Clemastanin B exhibits a broad spectrum of antiviral activity against both human and avian influenza viruses. Its potency and proposed mechanisms of action are detailed in the following table.

| Virus Strain | Reported IC₅₀ / Activity | Postulated Mechanism of Action |

|---|---|---|

| Influenza A (H1N1, including swine-origin) | IC₅₀: 0.087 - 0.72 μg/mL [1] | Inhibits viral attachment to host cells [2] [3]. |

| Influenza A (H3N2) | IC₅₀: 0.087 - 0.72 μg/mL [1] | Targets viral endocytosis and uncoating [2]. |

| Influenza B | IC₅₀: 0.087 - 0.72 μg/mL [1] | Blocks ribonucleoprotein (RNP) export from the nucleus [2] [1]. |

| Avian Influenza (H6N2, H7N3, H9N2) | IC₅₀: 0.087 - 0.72 μg/mL [1] | Exhibits prophylactic (preventive) activity [3]. |

| Other Tested Viruses (RSV, ADV3, etc.) | Inactive [1] | Has antioxidant and anti-inflammatory activities [2]. |

These mechanisms involve multiple stages of the influenza virus lifecycle. The following diagram illustrates the postulated stages at which this compound acts.

Key Experimental Protocols for Antiviral Assessment

Research on this compound's antiviral effects primarily relies on in vitro models. Key methodologies from the literature are outlined below.

- Cell Lines and Virus Propagation: Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus propagation and antiviral assays [1] [3]. Viruses are cultured in MDCK cells or in embryonated hen's eggs, and viral stocks are titrated [3].

- Cytotoxicity Assay (MTT): Cell viability is determined using the MTT assay. MDCK cells are treated with this compound, and cell viability is calculated by measuring the absorbance at 570 nm [4] [3].

- Antiviral Activity Assays: These are designed to test different stages of antiviral action [3]:

- Therapeutic Action: Cells are infected with the virus first, then treated with this compound to assess its ability to inhibit ongoing virus multiplication [3].

- Prophylactic Action: Cells are pretreated with this compound before viral infection to evaluate its ability to prevent infection [3].

- Virus Attachment Inhibition: this compound and the virus are added to cells simultaneously to test if the compound blocks the virus from attaching to host cells [3].

- Direct Virucidal Action: The virus is pre-incubated with this compound before infecting cells to determine if the compound directly inactivates viral particles [3].

- Cytopathic Effect (CPE) Reduction Assay: Antiviral activity is visually assessed by observing the reduction in virus-induced CPE under a light microscope [3].

- Intracellular Localization (Immunofluorescence): To study the effect on RNP export, MDCK cells are infected and treated. The distribution of viral nucleoprotein (NP) in the nucleus and cytoplasm is examined, often using immunofluorescence microscopy [1].

Biosynthesis in Isatis indigotica

This compound is biosynthesized in Isatis indigotica roots via the phenylpropanoid pathway. Recent research has identified specific UDP-glycosyltransferases (UGTs) that are crucial for its production.

- Biosynthetic Pathway: The precursor coniferyl alcohol is dimerized to form pinoresinol, which is then reduced to lariciresinol [5] [6]. Lariciresinol is subsequently glycosylated to form this compound [5] [6].

- Key Glycosyltransferase: The enzyme IiUGT4 has been identified as the dominant UDP-glycosyltransferase responsible for glycosylating lariciresinol, playing a dominant role in the biosynthesis of this compound in I. indigotica [5] [6].

- Production via Hairy Root Cultures: Transgenic hairy root cultures of I. indigotica, induced by Rhizobium rhizogenes, are being investigated as a potential sustainable production system for valuable lignans like this compound [7] [6].

Potential for Drug Development

This compound and its source plant are components of formulated Traditional Chinese Medicines, such as Ban-Lan-Gen granules and Lianhua Qingwen Capsules, which have been used for respiratory infections [8] [6]. While preclinical evidence is promising, one registered clinical trial protocol notes that evidence-based clinical studies on the efficacy of the herb against influenza were lacking at the time [8]. This highlights a gap and an opportunity for further research and development.

References

- 1. Antiviral activity of Isatis indigotica root-derived ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Anti-influenza Drug [medchemexpress.com]

- 3. Modes of Antiviral Action of Chemical Portions and ... [pmc.ncbi.nlm.nih.gov]

- 4. International Journal of Molecular Medicine [spandidos-publications.com]

- 5. Functional Characterization of UDP-Glycosyltransferases ... [pmc.ncbi.nlm.nih.gov]

- 6. Functional Characterization of UDP-Glycosyltransferases ... [frontiersin.org]

- 7. Hairy Roots as Producers of Coumarins, Lignans, and ... [pmc.ncbi.nlm.nih.gov]

- 8. Efficacy and safety of Ban-Lan-Gen granules in the treatment ... [trialsjournal.biomedcentral.com]

Clemastanin B natural source Isatis indigotica root

Compound Profile & Anti-Influenza Activity

Clemastanin B (7S,8R,8'R-(-)-lariciresinol-4,4'-bis-O-β-D-glucopyranoside) is a major lignan identified in the roots of Isatis indigotica Fort. (commonly known as Ban Lan Gen) [1] [2]. Research indicates its antiviral activity is specific to influenza viruses.

The table below summarizes the in vitro antiviral profile of this compound against various influenza viruses, showcasing its broad-spectrum activity against both human and avian strains [1] [2]:

Table 1: In Vitro Anti-Influenza Activity of this compound

| Virus Type | Subtypes | Activity (IC₅₀) | Comments |

|---|---|---|---|

| Human Influenza A | H1N1 (including swine-origin) | 0.087 - 0.72 mg/mL | Effective across tested subtypes [1] |

| Human Influenza A | H3N2 | 0.087 - 0.72 mg/mL | Effective across tested subtypes [1] |

| Human Influenza B | Not specified | 0.087 - 0.72 mg/mL | Effective [1] |

| Avian Influenza A | H6N2, H7N3, H9N2 | 0.087 - 0.72 mg/mL | Effective across tested subtypes [1] |

| Other Viruses | RSV, ADV3, PIV3, EV71, HRV | Inactive | Demonstrates specificity for influenza viruses [1] [2] |

In contrast, this compound was found to be inactive against a panel of other viruses, including Respiratory Syncytial Virus (RSV), Adenovirus 3 (ADV3), Parainfluenza virus 3 (PIV3), Enterovirus 71 (EV71), and Human Rhinovirus (HRV), highlighting a specific mechanism of action against influenza [1] [2].

Mechanism of Action & Experimental Evidence

The anti-influenza activity of this compound is attributed to its interference with the early to mid-stages of the viral life cycle.

- Stage of Inhibition: Treatment of infected MDCK cells with this compound, particularly at the early stages post-infection, led to a significant reduction in virus titer. This suggests the compound targets viral entry or early intracellular processes [1] [2].

- Cellular Mechanism: A key finding was that this compound treatment caused the retention of the viral Ribonucleoprotein (RNP) complex within the host cell nucleus. This indicates that the compound disrupts the export of vRNP from the nucleus to the cytoplasm, a critical step for the assembly of new viral particles [1] [2].

- Proposed Targets: Based on the above, the mechanism may involve the inhibition of viral endocytosis, uncoating, or nuclear export processes [1] [2].

- Drug Resistance: A favorable finding from the studies is that treatment with this compound did not easily result in the emergence of viral drug resistance, a common challenge with direct-acting antivirals [1] [2].

The following diagram illustrates the proposed stages of the influenza virus life cycle targeted by this compound, based on the experimental evidence:

Biosynthesis Pathway in Isatis indigotica

This compound is biosynthesized in the plant via the lignan pathway. Recent research has identified key enzymes involved in its production.

- Key Enzymes: The biosynthesis involves three-step sequential stereoselective enzymes [3]:

- DIR1/2 (Dirigent Protein): Initiates the pathway by dimerizing coniferyl alcohol to form (–)-pinoresinol.

- PLR (Pinoresinol-Lariciresinol Reductase): Converts (–)-pinoresinol to (–)-lariciresinol.

- UGT (UDP-Glycosyltransferase): Catalyzes the glycosylation of lariciresinol. The enzyme IiUGT4 has been identified as the key glycosyltransferase responsible for the dominant role in the biosynthesis of this compound and related lignan glycosides in the plant [4].

- Regulation: The expression of the DIR1 gene, and thus the lignan biosynthesis pathway, is activated by the LTF1 transcription factor in response to biotic and abiotic stresses, positioning lignans as part of the plant's defense system [3].

Research Context and Other Active Compounds

It is important to view this compound within the broader context of Isatis indigotica research.

- Whole Extract Activity: Water extracts of the root have also demonstrated anti-influenza effects by inhibiting viral attachment, penetration, and propagation, and by reducing the production of viral proteins like M1, M2, and NP [5].

- Other Active Compounds: Other anti-influenza compounds have been isolated from Isatis indigotica, such as Erucic acid, which exhibits broad-spectrum antiviral and anti-inflammatory activity by reducing viral polymerase activity and inhibiting NF-κB and p38 MAPK signaling pathways [6].

- Clinical Evidence Gap: While lab studies are promising, clinical evidence for Isatis indigotica or its components in humans remains limited. It is not known if it works in humans, and relying solely on it for serious infections like SARS is not advised [7].

Key Experimental Protocols from Cited Research

For researchers looking to replicate or build upon this work, here is a summary of key methodological details from the primary literature.

Table 2: Summary of Key Experimental Methods from Cited Studies

| Study Focus | Assay Type | Key Methodologies Employed | Key Findings/Output |

|---|

| This compound Antiviral Profiling [1] [2] | - In vitro antiviral assay

- Virus titer reduction

- Cellular localization (vRNP) | - Cell line: MDCK cells

- Evaluation of IC₅₀ against various influenza subtypes and other viruses.

- Immunofluorescence to track vRNP location. | - Determined IC₅₀ values.

- Showed vRNP retention in nucleus.

- Identified stage of inhibition. | | Biosynthesis Enzyme Characterization (IiUGT4) [4] | - Enzyme kinetics

- Genetic manipulation

- Molecular docking | - Kinetic analysis (Kₘ, Vₘₐₓ) of recombinant IiUGT4.

- Knock-down and overexpression in hairy roots.

- Site-directed mutagenesis. | - Confirmed IiUGT4's key role in planta.

- Identified critical catalytic residues (H373, W376, E397). | | Erucic Acid Mechanism [6] | - In vitro & In vivo antiviral assay

- Signaling pathway analysis | - Plaque assay, qRT-PCR.

- Western blot for viral and signaling proteins (NF-κB, p38 MAPK).

- Mouse infection model. | - Reduced viral load and inflammation.

- Identified NF-κB and p38 MAPK as targets.

- Improved survival in mice. |

Conclusion and Research Outlook

This compound is a promising anti-influenza lignan from Isatis indigotica with a defined mechanism targeting the viral life cycle early stages and vRNP export. Its stereoselective biosynthesis pathway in the plant has been largely elucidated.

Key research gaps and future directions include:

- Defining the precise molecular target within the endocytosis/uncoating/export processes.

- Conducting in vivo efficacy and pharmacokinetic studies in animal models.

- Structural optimization to improve potency and drug-like properties.

- Exploring the synergistic effects with other active compounds in Isatis indigotica extracts, like erucic acid.

- The established biosynthetic pathway provides a foundation for the heterologous production of this compound using synthetic biology platforms, which could overcome supply limitations [4].

References

- 1. Antiviral activity of Isatis -derived indigotica ... root clemastanin [spandidos-publications.com]

- 2. Antiviral activity of Isatis indigotica root-derived ... [pubmed.ncbi.nlm.nih.gov]

- 3. The ERF transcription factor LTF1 activates DIR1 to control ... [sciencedirect.com]

- 4. Frontiers | Functional Characterization of UDP-Glycosyltransferases... [frontiersin.org]

- 5. Isatis indigotica Inhibits Influenza A Virus (H1N1) Virulent ... [sciencedirect.com]

- 6. Erucic acid from Isatis indigotica Fort. suppresses influenza ... [pmc.ncbi.nlm.nih.gov]

- 7. Isatis Root [mskcc.org]

Chemical Profile and Source of Clemastanin B

Clemastanin B is a lignan glycoside, specifically identified as (+)-lariciresinol 4,4'-O-bis-β-D-glucopyranoside [1]. This means a lariciresinol molecule is attached to two glucose units.

- Plant Source: It was first isolated from the roots of Clematis stans [1] and is also one of the major lignans found in Isatis indigotica root (Ban-Lan-Gen) [2] [3], a plant used extensively in traditional Chinese medicine.

- Content in Plant: Its content in Isatis indigotica root is approximately 0.04% [2].

- Key Characteristics:

Biosynthesis Pathway in Isatis indigotica

This compound is biosynthesized in Isatis indigotica through the lignan pathway. The key final step is the glycosylation of the aglycone (lariciresinol) by specific UDP-glycosyltransferases (UGTs) [3]. Research has identified IiUGT4 as the dominant glycosyltransferase responsible for this process [3].

The following diagram illustrates the core biosynthetic pathway and the specific role of IiUGT4 in the production of this compound.

Biosynthetic pathway of this compound from coniferyl alcohol, highlighting the key glycosylation step.

Antiviral Activity and Mechanism of Action

This compound demonstrates broad-spectrum inhibitory activity against both human and avian influenza viruses [2] [5].

- Spectrum of Activity: It is effective against human influenza A subtypes (H1N1, including swine-origin H1N1, and H3N2), influenza B, and avian influenza viruses (H6N2, H7N3, H9N2) [2] [5].

- Viral Specificity: The compound is notably inactive against other tested viruses, including Respiratory Syncytial Virus (RSV), Adenovirus 3 (ADV3), Parainfluenza virus 3 (PIV3), Enterovirus 71 (EV71), and Human Rhinovirus (HRV) [2]. This suggests a specific mechanism targeting influenza viruses.

The quantitative antiviral data from in vitro studies is summarized in the table below.

Table 1: In Vitro Antiviral Activity of this compound Against Influenza Viruses [2]

| Virus Type | Subtype/Strain | IC₅₀ (mg/mL) |

|---|---|---|

| Human Influenza A | A/PR/8/34 (H1N1) | 0.087 - 0.72 |

| A/FM/1/47 (H1N1) | 0.087 - 0.72 | |

| A/Aichi/2/68 (H3N2) | 0.087 - 0.72 | |

| A/Guangzhou/GIRD/02/09 (H1N1) | 0.087 - 0.72 | |

| A/Guangzhou/GIRD/07/09 (Swine-origin H1N1) | 0.087 - 0.72 | |

| Human Influenza B | B/Guangzhou/GIRD/08/09 | 0.087 - 0.72 |

| Avian Influenza | H6N2 (A/Duck/Guangdong/2009) | 0.087 - 0.72 |

| H7N3 (A/Duck/Guangdong/1994) | 0.087 - 0.72 | |

| H9N2 (A/Chicken/Guangdong/1996) | 0.087 - 0.72 |

- Mechanism of Action: Studies indicate that this compound acts at the early stage of the influenza virus life cycle [2]. Treatment leads to the retention of the viral ribonucleoprotein (RNP) complex in the nucleus of infected cells, preventing the normal progression of infection [2]. This points to the compound interfering with viral processes such as endocytosis, uncoating, or nuclear export of RNP [2].

- Drug Resistance: A significant finding is that treatment with this compound did not easily result in the emergence of viral drug resistance in the study, a common problem with existing M2 ion channel inhibitors [2].

Experimental Protocols and Workflows

For researchers looking to validate or build upon these findings, here are summaries of key experimental methodologies.

1. Extraction and Isolation from Isatis indigotica Root [2] This protocol describes the multi-step process to obtain purified this compound.

Workflow for the extraction and isolation of this compound from Isatis indigotica root (IIR).

2. In Vitro Antiviral and Cytotoxicity Assay [2] This is a standard cell-based protocol to evaluate antiviral potency and safety.

- Cell Line: Madin-Darby Canine Kidney (MDCK) cells.

- Cytotoxicity Assay: Cell viability is measured using the MTT assay after treatment with this compound to determine the compound's non-toxic concentration range (CC₅₀) [2].

- Antiviral Assay (Plaque Reduction): MDCK cells are infected with influenza virus and then treated with this compound. The reduction in virus-induced plaque formation is measured to calculate the 50% inhibitory concentration (IC₅₀) [2].

- Time-of-Addition Assay: To pinpoint the mechanism, the compound is added to infected cells at different time points post-infection. The significant reduction in virus titer when added at the early stage confirms its early-stage mechanism [2].

3. High-Throughput Screening Methods for Glycosyltransferases While not specific to this compound, modern mass spectrometry (MS) methods are crucial for studying the enzymes that create it. These methods are far faster than traditional assays.

- Principle: Techniques like RapidFire MS use solid-phase extraction to rapidly de-salt samples, allowing for automated analysis of enzyme activity every ~10 seconds [6]. This is ideal for screening UGT mutants or conditions for optimizing lignan glycoside production.

Potential and Future Research Directions

This compound is a promising anti-influenza agent. Its broad-spectrum activity, unique early-stage mechanism distinct from neuraminidase inhibitors, and low tendency to induce resistance make it a good candidate for further development [2]. The elucidation of its biosynthetic pathway, particularly the key role of IiUGT4, opens up possibilities for producing this compound through synthetic biology in heterologous systems [3].

Future research should focus on:

- In vivo efficacy studies in animal models.

- More precise elucidation of its molecular target.

- Development of more potent analogs based on the lignan structure.

- Exploring potential synergistic effects with existing antiviral drugs.

References

- 1. Studies on the Constituents of Clematis Species. VI. The Constituents... [jstage.jst.go.jp]

- 2. International Journal of Molecular Medicine [spandidos-publications.com]

- 3. Functional Characterization of UDP-Glycosyltransferases Involved in... [pmc.ncbi.nlm.nih.gov]

- 4. A | CAS:172670-47-2 | Lignans | Clemastanin Purity High [biocrick.com]

- 5. Antiviral activity of Isatis indigotica root-derived clemastanin against... B [spandidos-publications.com]

- 6. - High Using Throughput within Drug... Screening Mass Spectrometry [link.springer.com]

Clemastanin B traditional Chinese medicine Banlangen

Herbal Source and Research Context

- Banlangen in TCM: Banlangen (Radix Isatidis) is a fundamental TCM for "heat-clearing and detoxifying," traditionally used to treat respiratory viral infections like influenza and mumps [1] [2]. It was officially recommended for the prevention and control of SARS and COVID-19 in China [1].

- Multi-Component Action: Banlangen's therapeutic effect is considered holistic, involving multiple active components (e.g., polysaccharides, alkaloids, lignans, clemastanin B) acting on multiple targets [3] [1]. This compound is one important antiviral compound within this complex system [3].

Mechanisms of Action and Signaling Pathways

The anti-viral and anti-inflammatory effects of this compound and Banlangen involve complex mechanisms. The following diagram outlines the key signaling pathways based on current research.

Research Status and Future Directions

- Preclinical Evidence: Current knowledge of this compound's effects is primarily from in vitro studies and animal models [3]. While a clinical trial protocol exists for Banlangen granules against seasonal influenza [3] [4], specific clinical data for purified this compound is not yet available.

- Promising Candidate: The compound is recognized as a significant active ingredient of Banlangen, with in vivo experiments showing it can "significantly inhibit pneumonia and virus proliferation in lung tissue" [3].

- Holistic TCM Approach: Network pharmacology studies suggest that Banlangen's efficacy against complex diseases like COVID-19 likely involves multiple compounds, targets, and pathways rather than a single molecule [1].

Experimental Research Guidance

For researchers aiming to investigate this compound, here are key methodological considerations derived from the literature.

| Research Aspect | Suggested Experimental Approach |

|---|---|

| Anti-Viral Activity (Influenza) | In vitro models: Use cell lines (e.g., MDCK) infected with influenza virus (H1N1, H3N2, B). Key assays: Plaque reduction, hemagglutination inhibition (to test HA binding), real-time PCR for viral load, immunofluorescence for NP protein localization [3]. In vivo models: Employ mouse models of influenza-induced pneumonia to assess lung viral titer and histopathology [3]. |

| Anti-Inflammatory Activity | Cellular models: Use LPS-stimulated macrophages (e.g., RAW 264.7) or other immune cells. Key assays: Measure NO production (Griess reagent), pro-inflammatory cytokine levels (ELISA for IL-1β, IL-6, TNF-α), and analyze NF-κB pathway activation (Western blot, RT-PCR) [5] [6] [2]. |

| Mechanism of Action | Employ techniques like Western blotting, RT-PCR, and pathway-specific reporter assays to validate predictions from network pharmacology, such as effects on the IL-17, TNF, and p53 signaling pathways [1]. |

| Isolation & Identification | This compound can be isolated from the root of Isatis indigotica. Purification involves bioassay-guided fractionation and structural elucidation via spectroscopic analysis (NMR, MS) [3]. |

References

- 1. Network pharmacology study on the mechanism of the Chinese ... [pmc.ncbi.nlm.nih.gov]

- 2. The Therapeutic Effect of Traditional Chinese Medicine on ... [frontiersin.org]

- 3. Efficacy and safety of Ban-Lan-Gen granules in the treatment ... [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy and safety of Ban-Lan-Gen granules in the treatment of... [trialsjournal.biomedcentral.com]

- 5. Anemonin, from Clematis crassifolia, potent and selective ... [sciencedirect.com]

- 6. Anti-inflammatory effects of anemonin on acute ulcerative ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Pharmacological Activities of Clemastanin B

Introduction and Background

Clemastanin B (7S,8R,8'R-(-)-lariciresinol-4,4'-bis-O-β-D-glucopyranoside) is a naturally occurring lignan glycoside first isolated from the roots of Clematis stans and subsequently identified as a major bioactive component in Isatis indigotica Fort. (commonly known as Ban-Lan-Gen in Traditional Chinese Medicine). This dimeric lignan derivative belongs to the class of phenylpropanoid dimers synthesized through the shikimic acid biosynthetic pathway, characterized by its specific stereochemistry at positions 7, 8, and 8' and the presence of two glucose moieties attached at the 4 and 4' positions of the lignan backbone. [1] [2]

Isatis indigotica root (IIR) has been employed for centuries in traditional Chinese medicine for treating various infectious diseases, including influenza, viral pneumonia, mumps, pharyngitis, and hepatitis. The root contains numerous chemical constituents, with this compound representing approximately 0.04% of its total composition. As a lignan glycoside, this compound demonstrates enhanced water solubility compared to its aglycone counterparts, potentially influencing its bioavailability and pharmacological profile. Recent scientific investigations have systematically validated its traditional uses, particularly focusing on its antiviral properties against a spectrum of viral pathogens, with the most compelling evidence supporting its activity against influenza viruses. [1] [2]

Antiviral Activity and Mechanisms of Action

Broad-Spectrum Anti-Influenza Activity

This compound exhibits broad-spectrum antiviral activity against multiple subtypes of human and avian influenza viruses. Experimental evidence demonstrates that this compound inhibits various influenza A subtypes, including human strains (H1N1, swine-origin H1N1, H3N2) and avian strains (H6N2, H7N3, H9N2), as well as influenza B viruses, with half-maximal inhibitory concentration (IC50) values ranging from 0.087 to 0.72 mg/mL across different strains. Notably, the compound showed strain-dependent potency, with varying effectiveness against different viral subtypes. Importantly, this compound demonstrated distinct selectivity in its antiviral action, showing no significant activity against other tested viruses including respiratory syncytial virus (RSV), adenovirus 3 (ADV3), parainfluenza virus 3 (PIV3), enterovirus 71 (EV71), and human rhinovirus (HRV), indicating a specific mechanism targeting influenza viruses. [3] [1]

The antiviral mechanisms of this compound involve multiple stages of the influenza virus life cycle. Treatment with this compound results in apparent virus titer reduction when administered to infected MDCK cells, particularly during the early stages of infection. Detailed investigations revealed that the ribonucleoprotein (RNP) complex of influenza virus remains retained in the nucleus after this compound treatment, suggesting interference with RNP export. This nuclear retention phenomenon indicates that this compound likely targets viral endocytosis, uncoating, or RNP export processes rather than later stages of viral replication. Furthermore, studies have shown that this compound does not easily lead to the emergence of viral drug resistance, a significant advantage over conventional anti-influenza medications like M2 ion channel inhibitors which frequently develop resistance mutations. [3] [1]

Table 1: Anti-Influenza Activity of this compound Against Various Virus Strains

| Virus Type | Virus Subtype/Strain | IC50 Value (mg/mL) | Experimental System |

|---|---|---|---|

| Human Influenza A | A/PR/8/34 (H1N1) | 0.087 | MDCK cells |

| Human Influenza A | Swine-origin H1N1 | 0.11-0.19 | MDCK cells |

| Human Influenza A | A/Aichi/2/68 (H3N2) | 0.15 | MDCK cells |

| Human Influenza B | B/Guangzhou/GIRD/08/09 | 0.18 | MDCK cells |

| Avian Influenza A | H6N2 (A/Duck/Guangdong/2009) | 0.72 | MDCK cells |

| Avian Influenza A | H7N3 (A/Duck/Guangdong/1994) | 0.31 | MDCK cells |

| Avian Influenza A | H9N2 (A/Chicken/Guangdong/1996) | 0.29 | MDCK cells |

Multi-Modal Antiviral Actions

Research indicates that this compound exerts its anti-influenza effects through multiple mechanisms of action rather than a single target. Investigations using different treatment protocols have revealed that this compound demonstrates significant effects in several experimental paradigms: (1) therapeutic action when administered after viral infection; (2) prophylactic action when used to pre-treat cells before viral infection; (3) inhibition of virus attachment to host cells; and (4) direct effects on virus multiplication processes. The primary mode of action appears to be the inhibition of virus replication, with additional activities against virus attachment and multiplication. [4]

The antiviral efficacy of this compound has been quantitatively demonstrated through various assay systems. In CPE (cytopathic effect) reduction assays and MTT viability assays using MDCK cells infected with influenza virus FM1 strain, treatment with this compound and other bioactive compounds from Isatis indigotica root significantly increased cell viability compared to virus control groups across all tested dilutions. Pretreatment studies further confirmed that exposure of cells to this compound before viral infection significantly improved cell viability post-infection, supporting its prophylactic potential. Additional investigation into the absorption inhibition mechanism revealed that this compound prevents virus attachment to host cells in a dose-dependent manner, providing a comprehensive multi-targeted approach to combating influenza infection. [4]

Table 2: Summary of this compound's Antiv Mechanisms

| Mechanism of Action | Experimental Evidence | Key Findings |

|---|---|---|

| Viral Entry Inhibition | Virus attachment assays | Dose-dependent inhibition of virus absorption to MDCK cells |

| RNP Nuclear Export Interference | Immunofluorescence microscopy | Retention of viral RNP in nucleus of infected cells |

| Prophylactic Activity | Pre-treatment experiments | Significant improvement in cell viability when administered before infection |

| Multi-target Action | Multiple assay systems | Inhibition of virus multiplication, attachment, and replication |

| Resistance Profile | Serial passage experiments | Does not easily lead to emergence of resistant viral strains |

Biosynthesis Pathway in Isatis indigotica

The biosynthesis of this compound in Isatis indigotica occurs through the phenylpropanoid pathway, which originates from the shikimic acid pathway and shares common precursors with lignin biosynthesis. The pathway begins with the amino acid phenylalanine, which is sequentially converted to cinnamic acid, p-coumaric acid, caffeic acid, ferulic acid, and finally coniferyl alcohol through the actions of phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and other key enzymes. Dirigent proteins (DIR) then mediate the stereoselective coupling of two coniferyl alcohol molecules to form pinoresinol, the first committed intermediate in lignan biosynthesis. [5]

Pinoresinol subsequently undergoes enzymatic reduction by pinoresinol/lariciresinol reductase (PLR) to form lariciresinol and then secoisolariciresinol. The critical glycosylation steps that transform lariciresinol into this compound are catalyzed by specific UDP-glycosyltransferases (UGTs). Recent research has identified three key UGT enzymes in Isatis indigotica with roles in lignan glycosylation: IiUGT1 (UGT72 family), IiUGT4, and IiUGT71B5a (UGT71B family). Functional characterization using transgenic hairy roots revealed that IiUGT4 plays a dominant role in the glycosylation of lariciresinol and is therefore the primary enzyme responsible for this compound biosynthesis in Isatis indigotica. Kinetic analyses demonstrated that IiUGT4 is more efficient in glycosylating lariciresinol compared to IiUGT1 or IiUGT71B5a. Molecular docking and site-directed mutagenesis studies further identified that residues H373, W376, and E397 are critical for IiUGT4 catalytic activity, while F151 may influence substrate preference. [5]

Figure 1: The biosynthetic pathway of this compound in Isatis indigotica, highlighting key enzymes and intermediates from phenylalanine to the final glycosylated lignan product.

Experimental Protocols and Methodologies

Assessment of Anti-Influenza Activity

The antiviral activity of this compound against influenza viruses is typically evaluated using a combination of cytopathic effect (CPE) reduction assays and 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) viability assays in Madin-Darby canine kidney (MDCK) cells. The standard protocol involves infecting confluent MDCK monolayer cells in 96-well plates with 100 TCID50 (50% tissue culture infectious dose) of influenza virus strain (e.g., FM1, PR8, or clinical isolates) for 2 hours at 37°C. After the absorption period, unabsorbed virus is removed by washing with phosphate-buffered saline (PBS), and cells are subsequently overlaid with maintenance medium containing serial dilutions of this compound. The plates are then incubated at 37°C under 5% CO2 for 72 hours, after which virus-induced CPE is observed under a light microscope and quantified. [4] [1]

For quantitative assessment of cell viability, the MTT assay is performed following the CPE observation. After the incubation period, 20 μL of MTT solution (5 mg/mL) is added to each well and incubated at 37°C for 4 hours. The formazan crystals formed are then dissolved using dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm using a microplate reader. The cell protection rate is calculated using the formula: [(ODexp - ODvirus) / (ODcell - ODvirus)] × 100%, where ODexp represents the absorbance of the test sample, ODvirus represents the virus control, and ODcell represents the cell control without virus infection. The IC50 values are determined from dose-response curves generated using serial dilutions of this compound. [4]

Mechanisms of Action Studies

Time-of-addition experiments are crucial for elucidating the specific stage of the viral life cycle targeted by this compound. These studies typically involve four different treatment protocols: (1) Therapeutic action: cells are infected with virus before compound addition; (2) Prophylactic action: cells are pretreated with this compound for 4 hours before virus infection; (3) Virus attachment inhibition: compound and virus are added simultaneously to cells; (4) Direct virucidal activity: virus is pre-incubated with compound before infecting cells. Each protocol provides insights into different potential mechanisms of antiviral activity. [4]

To investigate the effect on viral RNP localization, immunofluorescence microscopy is employed. MDCK cells infected with influenza virus and treated with this compound are fixed, permeabilized, and stained with antibodies specific for viral nucleoprotein (NP) at various time points post-infection. The subcellular localization of NP is then visualized using fluorescence microscopy, with nuclear retention indicating interference with RNP export. Additional mechanistic insights can be gained through viral titer reduction assays and plaque reduction assays, which quantify the reduction in infectious virus particles following treatment with this compound. [3] [1]

Figure 2: Standard experimental workflow for evaluating the anti-influenza activity of this compound using MDCK cell culture models.

Extraction and Isolation from Natural Sources

The extraction and purification of this compound from Isatis indigotica root typically involves a multi-step process. First, dried and powdered IIR material is extracted three times with 10 volumes of water (v/w) for 2 hours each. The combined aqueous extracts are condensed under reduced pressure and then subjected to column chromatography using D101 macroporous resin, with sequential elution using water, 10% ethanol, and 30% ethanol. The 30% ethanol fraction containing this compound is collected, concentrated, and further purified using MCI gel chromatography with water, 10% methanol, and 25% methanol as eluents. [1]

The final purification step involves collecting the 25% methanol elution, condensing and drying it under reduced pressure, dissolving the residue in methanol, and applying it to a Sephadex LH-20 column. The purified this compound is ultimately obtained as a yellow-white powder through crystallization with methanol, with an average yield of approximately 2.5 g from 10 kg of starting plant material. The identity and purity of the isolated compound should be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, ensuring a purity level above 98% for pharmacological studies. [1]

Research Gaps and Future Directions

Despite the promising antiviral profile of this compound, several significant research gaps remain to be addressed. Currently, most studies have focused on in vitro systems, with limited investigation in animal models of influenza infection. Comprehensive in vivo studies are necessary to establish the pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) properties, as well as to determine the compound's bioavailability and potential toxicity in whole-organism systems. Additionally, the precise molecular target(s) of this compound within the viral replication cycle remain incompletely characterized, requiring more detailed mechanistic studies at the molecular level. [3] [1]

Future research directions should include structure-activity relationship (SAR) studies to identify the critical structural features required for antiviral activity, potentially leading to the development of more potent analogs. The therapeutic potential of this compound could also be enhanced through formulation approaches that improve its bioavailability, such as nanoparticle delivery systems or prodrug strategies. Furthermore, given the multi-targeted antiviral mechanism of this compound, its potential use in combination therapies with existing antiviral drugs should be explored, which may lead to synergistic effects and reduce the likelihood of resistance development. Finally, expanding the investigation of this compound's activity against other viral pathogens beyond influenza may reveal additional therapeutic applications for this natural lignan glycoside. [4] [3] [1]

Conclusion

References

- 1. International Journal of Molecular Medicine [spandidos-publications.com]

- 2. Lignans and Their Derivatives from Plants as Antivirals [mdpi.com]

- 3. Antiviral activity of Isatis indigotica root-derived clemastanin against... B [pubmed.ncbi.nlm.nih.gov]

- 4. Antiviral activities against influenza virus (FM1) of bioactive ... [pmc.ncbi.nlm.nih.gov]

- 5. Functional Characterization of UDP-Glycosyltransferases ... [pmc.ncbi.nlm.nih.gov]

Chemical Profile and Antiviral Activity of Clemastanin B

Clemastanin B, identified as 7'S,8'R-(-)-lariciresinol-4,4'-bis-O-β-D-glucopyranoside, is a major lignan extracted from the roots of Isatis indigotica [1] [2]. It is a glycoside derived from the lignan lariciresinol.

Table 1: Summary of Anti-Influenza Activity of this compound *in vitro*

| Virus Type | Subtypes Tested | Activity (IC₅₀) | Selectivity Index (SI) |

|---|---|---|---|

| Human Influenza A | H1N1 (including swine-origin), H3N2 | 0.087 - 0.72 µg/mL | >1.39 - >11.49 |

| Human Influenza B | Not specified | 0.087 - 0.72 µg/mL | >1.39 - >11.49 |

| Avian Influenza A | H6N2, H7N3, H9N2 | 0.087 - 0.72 µg/mL | >1.39 - >11.49 |

| Other Viruses | RSV, ADV3, PIV3, EV71, HRV | Inactive | Not Applicable |

Note: IC₅₀ (Half-maximal inhibitory concentration) values represent the range of activity across the different virus subtypes tested. The Selectivity Index (SI) is calculated as TC₅₀ (half-maximal cytotoxic concentration) / IC₅₀. A higher SI indicates a safer therapeutic window [1].

Detailed Experimental Protocols

The key findings on this compound are primarily derived from in vitro cell-based assays. Below is a detailed methodology for the core experiments cited.

Antiviral Activity Assay (CPE Inhibition Assay)

This is a standard method for evaluating the ability of a compound to protect cells from virus-induced destruction [1] [3].

- Cell Line: Madin-Darby Canine Kidney (MDCK) cells.

- Virus Strains: As listed in Table 1.

- Procedure:

- Seed MDCK cells in a multi-well plate and allow them to adhere.

- Infect cells with a predetermined titer of the influenza virus.

- Immediately after infection, treat the cells with various concentrations of this compound.

- Incubate for a set period (e.g., 48-72 hours).

- Score the cytopathic effect (CPE), which is the visible damage to the cell monolayer caused by the virus. Scoring is typically done microscopically.

- The IC₅₀ value is calculated as the concentration of this compound required to reduce the CPE by 50%.

- Cytotoxicity Assessment (TC₅₀):

Time-of-Addition Assay

This protocol helps pinpoint which stage of the viral life cycle the compound targets [1].

- Design:

- Pre-treatment: Incubate the virus with the compound before infecting the cells.

- Co-treatment: Add the compound at the same time as the virus infection.

- Post-treatment: Add the compound at various time points after the virus has infected the cells.

- Measurement: After a total incubation period, the viral titer in each group is quantified, for example, by a plaque assay or by measuring the reduction in CPE. The significant reduction in viral titer when this compound was added after infection, especially at the early stages, suggested its action on post-entry steps [1].

Immunofluorescence Assay for RNP Localization

This experiment was used to investigate the mechanism of action by visualizing the location of viral ribonucleoproteins (RNPs) within the cell [1].

- Procedure:

- Infect and treat MDCK cells with this compound as described.

- At a specific time post-infection (e.g., when RNP export normally occurs), fix the cells.

- Permeabilize the cells to allow antibodies to enter.

- Stain the cells with a fluorescently-labeled antibody specific to influenza nucleoprotein (NP), a key component of the RNP complex.

- Use a fluorescence microscope to visualize the location of the RNP (green signal). A nuclear stain (e.g., DAPI, blue signal) is used to mark the nucleus.

- Key Finding: In this compound-treated cells, the RNP signal was largely retained within the nucleus, whereas in untreated infected cells, it was distributed throughout the cytoplasm. This indicates that this compound inhibits the nuclear export of RNPs [1].

The proposed mechanism of action for this compound, based on experimental evidence, involves the inhibition of the RNP export step from the nucleus [1].

Drug Development Potential

- Resistance Profile: A significant finding was that prolonged in vitro passaging of the virus in the presence of sub-optimal concentrations of this compound did not easily result in the emergence of viral drug resistance. This is a potential advantage over other antivirals like oseltamivir, to which resistance can develop rapidly [1].

- Biosynthesis Pathway: Recent research has elucidated the biosynthetic pathway of this compound in Isatis indigotica.

- The pathway involves three key stereoselective enzymes: DIR1/2, PLR, and a glycosyltransferase (UGT).

- Specifically, the UGT enzyme IiUGT4 has been identified as playing a dominant role in the glycosylation of lariciresinol to form lariciresinol glycosides, including this compound [2] [4].

- This understanding opens up possibilities for the sustainable production of this compound through synthetic biology in heterologous systems, rather than relying solely on plant extraction [2].

Current Research Status and Future Directions

It is important to note that the research on this compound is still in the pre-clinical stage. The data is robust and promising, but clinical trials in humans are needed to confirm its efficacy and safety as an antiviral drug [1].

Future research should focus on:

- Precisely Elucidating the Molecular Target: While the effect on RNP export is clear, the exact viral or host protein that this compound interacts with to cause this inhibition remains unknown and is a key subject for further investigation [1].

- In Vivo Validation: Testing the efficacy and pharmacokinetics of this compound in animal models of influenza infection is a critical next step.

- Lead Optimization: Medicinal chemistry efforts could focus on improving the compound's potency and pharmacological properties.

References

- 1. Antiviral activity of Isatis indigotica root-derived this compound against human and avian influenza A and B viruses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radix isatidis Polysaccharides Inhibit Influenza a Virus and ... [pmc.ncbi.nlm.nih.gov]

- 4. The ERF transcription factor LTF1 activates DIR1 to control ... [sciencedirect.com]

Comprehensive Technical Review of Clemastanin B: Chemistry, Antiviral Mechanisms, and Research Applications

Introduction and Chemical Profile

Clemastanin B is a significant lignan compound primarily isolated from the roots of Isatis indigotica Fort., a traditional Chinese medicinal herb commonly known as "Ban-Lan-Gen" (BLG) or woad root. This natural product has attracted substantial research interest due to its potent antiviral properties, particularly against various influenza viruses. Chemically characterized as 7S,8R,8'R-(-)-lariciresinol-4,4'-bis-O-β-D-glucopyranoside, this compound represents one of the major bioactive constituents responsible for the documented therapeutic effects of its source plant, which has been employed in traditional medicine for centuries for treating respiratory infections, sore throat, and influenza-like illnesses [1] [2].

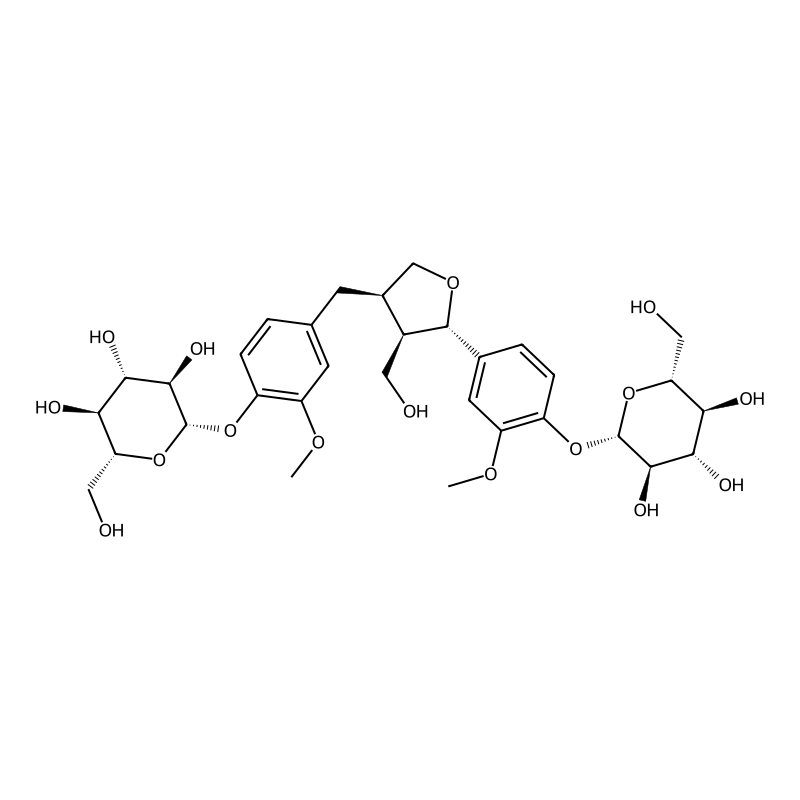

The compound belongs to the lignan glycoside class of natural products, characterized by a dimeric phenylpropanoid structure with glycosidic attachments. The presence of multiple hydroxyl groups and sugar moieties contributes to its relatively high polarity and water solubility compared to non-glycosylated lignans. Analytical studies have confirmed its molecular formula as C({32})H({44})O(_{17}), with a molecular weight of 700.69 g/mol [3]. Structural elucidation through IR, MS, (^{1})H NMR, and (^{13})C NMR spectroscopy has confirmed the presence of two β-D-glucopyranoside units attached to the lignan skeleton [3].

Table 1: Fundamental Chemical Characteristics of this compound

| Property | Description |

|---|---|

| IUPAC Name | 2-(hydroxymethyl)-6-[4-[3-(hydroxymethyl)-4-[3-methoxy-4-[(3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy]benzyl]tetrahydrofuran-2-yl]-2-methoxyphenoxy]tetrahydro-2H-pyran-3,4,5-triol |

| Chemical Formula | C({32})H({44})O(_{17}) |

| Molecular Weight | 700.69 g/mol |

| Classification | Lignan glycoside (bis-glucopyranoside) |

| Plant Source | Isatis indigotica Fort. roots (Ban-Lan-Gen) |

| Content in Raw Material | Approximately 0.04% in Isatis indigotica root [2] |

| Solubility | Soluble in methanol, ethanol-water mixtures, and DMSO [3] |

Antiviral Activity Profile

Anti-Influenza Activity

This compound demonstrates broad-spectrum activity against multiple subtypes of human and avian influenza viruses. In vitro studies using Madin-Darby canine kidney (MDCK) cells have revealed that the compound inhibits viral replication across various strains with potent efficacy [1] [2]. The inhibitory concentrations (IC(_{50})) range between 0.087-0.72 mg/mL depending on the specific viral strain, demonstrating consistent antiviral effects against both influenza type A and B viruses [1]. This broad coverage is particularly valuable given the constant genetic drift of influenza viruses and the emergence of drug-resistant strains.

Notably, this compound maintains activity against avian influenza variants including H6N2, H7N3, and H9N2 subtypes, suggesting its potential utility in addressing zoonotic influenza threats [1]. This cross-subtype effectiveness distinguishes it from targeted antiviral agents like M2 ion channel blockers, which have become increasingly limited due to resistance issues. The compound's ability to target multiple influenza strains positions it as a promising candidate for further development as a broad-acting anti-influenza therapeutic, particularly in the context of seasonal influenza outbreaks and potential pandemic preparedness.

Antiviral Selectivity

The antiviral activity of this compound exhibits notable selectivity for influenza viruses. While it demonstrates consistent inhibition against various influenza strains, it remains inactive against several other viruses including respiratory syncytial virus (RSV), adenovirus 3 (ADV3), parainfluenza virus 3 (PIV3), enterovirus 71 (EV71), and human rhinovirus (HRV) [1]. This selective activity profile suggests a specific mechanism of action targeting processes unique to influenza virus replication rather than general antiviral effects or non-specific cytotoxicity.

Recent computational studies have also suggested this compound may exhibit binding affinity to multiple SARS-CoV-2 targets, including main protease (M(^{pro})/3CL(^{pro})), papain-like protease (PL(^{pro})), and RNA-dependent RNA polymerase (RdRp) [4]. These in silico findings indicate potential broader antiviral applications beyond influenza, though experimental validation is required to confirm these activities.

Table 2: Antiviral Activity Profile of this compound Against Various Viruses

| Virus Type | Specific Strains | Activity (IC(_{50})) | Cellular Model |

|---|---|---|---|

| Human Influenza A | H1N1 (seasonal, swine-origin), H3N2 | 0.087-0.72 mg/mL | MDCK cells |

| Human Influenza B | B/Guangzhou/GIRD/08/09 | 0.087-0.72 mg/mL | MDCK cells |

| Avian Influenza | H6N2, H7N3, H9N2 | 0.087-0.72 mg/mL | MDCK cells |

| Other Respiratory Viruses | RSV, ADV3, PIV3, EV71, HRV | Inactive | Various cell lines |

Mechanisms of Action

This compound exhibits a multi-target antiviral mechanism that disrupts several critical stages of the influenza virus replication cycle. Unlike many conventional antiviral agents that target a single viral protein, this compound interferes with multiple steps of viral infection and replication, potentially reducing the likelihood of resistance development [1] [5] [2].

Early-Stage Inhibition

Research indicates that this compound significantly impacts the early stages of viral infection. The compound demonstrates inhibitory effects on viral attachment and entry into host cells, potentially by interfering with the interaction between viral hemagglutinin and host cell receptors [5]. This blocking action prevents the initial establishment of infection in susceptible cells. Additionally, studies suggest the compound may disrupt viral endocytosis and uncoating processes, further limiting the ability of the virus to deliver its genetic material into the host cell cytoplasm [1] [2].

Intracellular Replication Inhibition

Once the virus has entered the cell, this compound continues to impair viral replication through interference with nucleoprotein transport. Treatment with this compound causes retention of viral ribonucleoprotein (RNP) complexes in the host cell nucleus, preventing their export to the cytoplasm where viral assembly typically occurs [1]. This disruption of RNP trafficking represents a distinct mechanism from conventional anti-influenza drugs and may contribute to the compound's effectiveness against strains resistant to neuraminidase inhibitors or M2 channel blockers.

The compound also demonstrates inhibitory effects on viral protein production, particularly reducing the expression of matrix proteins (M1, M2) and nucleoprotein (NP) that are essential for viral structure and replication [6]. Furthermore, emerging evidence suggests this compound may modulate host autophagy processes that are exploited by influenza viruses for efficient replication, thereby creating an intracellular environment less favorable for viral propagation [6].

Diagram 1: this compound exhibits multi-target antiviral activity by disrupting multiple stages of the influenza virus replication cycle, from initial attachment to final assembly and release.

Experimental Protocols and Methodologies

Extraction and Purification

The isolation of this compound from Isatis indigotica roots follows a multi-step purification protocol to obtain high-purity compound for experimental use [3] [2]. The standard procedure begins with drying and grinding the plant material into a fine powder, followed by aqueous extraction using heated water (typically 10 volumes relative to raw material weight) for approximately 2 hours per extraction, repeated three times. The combined aqueous extracts are then concentrated under reduced pressure to reduce volume while maintaining stability of the thermolabile compounds.

The concentrated extract undergoes sequential chromatographic separation using D101 macroporous resin column, with elution performed stepwise with water, 10% ethanol, and finally 30% ethanol. The 30% ethanol fraction containing this compound is collected and further purified using MCI gel chromatography with water, 10% methanol, and 25% methanol as mobile phases. The 25% methanol elution is collected, concentrated, and subjected to final purification using Sephadex LH-20 column with methanol as the eluent. The purified fractions are crystallized from methanol to obtain this compound as a yellow-white powder with purity exceeding 94% as determined by HPLC [3]. For large-scale preparation, high-speed counter-current chromatography (HSCCC) has been successfully employed using a two-phase solvent system composed of ethyl acetate-n-butanol-water (2:7:9, v/v/v), yielding approximately 59.2 mg of this compound from 250 mg of crude extract with 90.3% recovery [3].

Antiviral Activity Assessment

The evaluation of anti-influenza activity employs standardized in vitro cell-based assays using Madin-Darby canine kidney (MDCK) cells as the host system for influenza virus propagation [1] [5]. The cytopathic effect (CPE) reduction assay is conducted by infecting confluent MDCK monolayer cells in 96-well plates with 100 TCID(_{50}) (50% Tissue Culture Infective Dose) of influenza virus. After 2 hours of adsorption, the unabsorbed virus is removed by washing with phosphate-buffered saline (PBS), and the cells are overlayed with maintenance medium containing serial dilutions of this compound. The plates are incubated at 37°C under 5% CO(_2) for 72 hours, after which virus-induced CPE is observed under light microscopy and compared to virus control and cell control wells [5].

Complementary to CPE assessment, the MTT cell viability assay provides quantitative measurement of antiviral effects. Following the same infection and treatment protocol, 20 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C. The formed formazan crystals are dissolved using DMSO, and absorbance is measured at 570 nm. The cell protection rate is calculated using the formula: [(OD({exp}) - OD({virus control})) / (OD({cell control}) - OD({virus control}))] × 100% [5]. The half-maximal inhibitory concentration (IC(_{50})) is determined from dose-response curves generated using serial compound dilutions.

Mechanism of Action Studies

Elucidating the antiviral mechanisms of this compound involves multiple experimental approaches targeting different stages of the viral life cycle [5]:

Therapeutic Action Assessment: MDCK cells are first infected with influenza virus for 2 hours, after which unabsorbed virus is removed and this compound is added to evaluate inhibition of viral replication.

Prophylactic Activity Evaluation: Cells are pretreated with this compound for 4 hours before virus infection to determine if the compound confers cellular protection against subsequent viral challenge.

Virus Attachment Inhibition: this compound and influenza virus are simultaneously added to cells and incubated for 2 hours to assess interference with viral attachment to host cells.

Direct Virucidal Assay: Influenza virus is incubated with this compound for 2 hours at 37°C before determining surviving virus titers through serial dilution and TCID(_{50}) calculation.

Intracellular Localization Studies: Immunofluorescence microscopy and cellular fractionation are employed to examine the localization of viral ribonucleoprotein (RNP) complexes in treated versus untreated infected cells, demonstrating nuclear retention of RNP following this compound treatment [1].

Research Gaps and Future Directions

Despite the promising antiviral profile of this compound, several significant research gaps remain to be addressed. Currently, the in vivo efficacy data is limited, with most studies confined to cell culture systems [1] [5]. Comprehensive animal model studies are necessary to validate the therapeutic potential observed in vitro and to establish pharmacokinetic parameters, appropriate dosing regimens, and potential toxicity profiles in whole organisms. Additionally, the precise molecular target within the viral replication machinery remains incompletely characterized, requiring further investigation to elucidate the exact mechanism of action at the molecular level [1] [2].

The clinical translation of this compound faces substantial challenges that merit systematic investigation. While a clinical trial protocol for Ban-Lan-Gen granules (which contain this compound as an active component) has been developed for seasonal influenza treatment, results from this randomized, double-blind, oseltamivir- and placebo-controlled trial are not yet available [7] [8]. Future research should prioritize human safety and efficacy studies to establish the therapeutic window and clinical utility of purified this compound or standardized extracts. Furthermore, exploration of structure-activity relationships among lignan derivatives may guide the development of more potent analogs with improved pharmacological properties [4].

Table 3: Current Limitations and Recommended Future Research Directions

| Current Limitation | Research Gap | Recommended Approach |

|---|---|---|

| Limited in vivo data | Lack of pharmacokinetic and efficacy profiles in animal models | Conduct murine and ferret influenza challenge studies |

| Unclear molecular target | Precise mechanism at molecular level not fully defined | Employ target identification methods (protein pull-down, SPR, X-ray crystallography) |

| Unknown resistance profile | Potential for viral resistance development not assessed | Serial passage experiments under selective pressure |

| Formulation challenges | Optimal delivery system not developed | Develop nanoparticle or liposomal formulations to enhance bioavailability |

| Limited clinical evidence | Lack of human efficacy data for purified compound | Phase I/II clinical trials with standardized extracts |

Conclusion

This compound represents a promising antiviral lignan with demonstrated activity against multiple influenza virus strains, including human seasonal variants and avian influenza subtypes. Its multi-target mechanism of action, which includes inhibition of viral attachment, disruption of RNP nuclear export, and reduction of essential viral protein synthesis, distinguishes it from currently available anti-influenza drugs and may potentially reduce the likelihood of resistance development. The well-established extraction and purification protocols enable the production of high-purity compound for further research and development.

References

- 1. Antiviral activity of Isatis indigotica root-derived ... [pubmed.ncbi.nlm.nih.gov]

- 2. International Journal of Molecular Medicine [spandidos-publications.com]

- 3. Isolation and purification of this compound ... [sciencedirect.com]

- 4. In‐silico Computational Investigations of AntiViral Lignan ... [pmc.ncbi.nlm.nih.gov]

- 5. Modes of Antiviral Action of Chemical Portions and ... [pmc.ncbi.nlm.nih.gov]

- 6. Isatis indigotica Inhibits Influenza A Virus (H1N1) Virulent ... [sciencedirect.com]

- 7. Efficacy and safety of Ban-Lan-Gen granules in the treatment ... [pmc.ncbi.nlm.nih.gov]

- 8. Efficacy and safety of Ban-Lan-Gen granules in the treatment ... [trialsjournal.biomedcentral.com]

Initial Isolation and Structural Characterization

The first successful isolation and purification of Clemastanin B was achieved using High-Speed Counter-Current Chromatography (HSCCC) [1].

- Isolation Methodology: The preparative HSCCC was performed with a two-phase solvent system composed of ethyl acetate-n-butanol-water (2:7:9, v/v/v). From 250 mg of a crude extract containing 24.8% this compound, a one-step elution yielded 59.2 mg of this compound with a purity of 94.6%, achieving a recovery of 90.3% [1].

- Structural Elucidation: The chemical structure of the isolated compound was identified using a suite of spectroscopic techniques, including IR, MS, 1H NMR, and 13C NMR [1]. Chemically, it is characterized as 7'S,8R,8'R-(-)-lariciresinol-4,4'-bis-O-β-D-glucopyranoside, meaning it is a diglucoside of the lignan (-)-lariciresinol [2].

Quantitative Isolation Data

The table below summarizes the key quantitative data from the initial isolation study:

| Parameter | Result |

|---|---|

| Source Material | Radix Isatidis (Roots of Isatis indigotica) [1] |

| Isolation Technique | High-Speed Counter-Current Chromatography (HSCCC) [1] |

| Solvent System | Ethyl acetate - n-butanol - water (2:7:9, v/v/v) [1] |

| Amount from 250 mg Crude Extract | 59.2 mg [1] |

| Purity (by HPLC) | 94.6% [1] |

| Recovery | 90.3% [1] |

Biosynthesis and Key Enzymes

The biosynthetic pathway of this compound in Isatis indigotica has been elucidated, revealing the crucial role of specific UDP-glycosyltransferases (UGTs) [3].

Diagram: Biosynthetic pathway of this compound, highlighting IiUGT4 as the dominant UGT for the first glycosylation step.

- Biosynthetic Pathway: The pathway begins with coniferyl alcohol, which is dimerized by a dirigent protein (DIR) to form pinoresinol. Pinoresinol is then reduced by pinoresinol/lariciresinol reductase (PLR) to form lariciresinol [3].

- Key Glycosyltransferases: The glycosylation of lariciresinol is a critical step. Research has functionally characterized several UGTs [3]:

- IiUGT4 plays the dominant role in the glycosylation of lariciresinol to form lariciresinol-4-O-β-D-glucoside, which is the direct precursor to this compound.

- IiUGT1 and IiUGT71B5a also exhibit similar functions but with different catalytic efficiencies and primary roles in planta.

- Molecular Docking Insights: Site-directed mutagenesis studies on IiUGT4 have identified that residues H373, W376, and E397 are critical for its catalytic activity, while F151 may be associated with substrate preference [3].

Antiviral Mechanisms of Action

This compound exhibits a multi-faceted mechanism of action against influenza viruses, primarily by targeting early and mid-stage steps in the viral replication cycle [4] [2].

Diagram: Proposed anti-influenza mechanisms of this compound, showing its multi-stage inhibitory effects.

The proposed mechanisms, supported by experimental data, include [4] [2]:

- Inhibition of Virus Attachment: Prevents the virus from binding to the host cell receptors.

- Inhibition of Viral Endocytosis: Blocks the entry of the virus into the host cell.

- Inhibition of Viral Uncoating: Prevents the release of the viral genetic material inside the host cell.

- Inhibition of RNP Export: Traps the viral ribonucleoprotein complex in the nucleus, preventing the assembly of new viral particles.

Quantitative Antiviral Profile

This compound demonstrates broad-spectrum activity against various influenza strains. The table below summarizes its in vitro efficacy:

| Virus Type | Strains/Subtypes | Reported IC₅₀ (in vitro) |

|---|---|---|

| Human Influenza A | H1N1 (including swine-origin), H3N2 | 0.087 - 0.72 mg/mL [2] |

| Human Influenza B | Not specified | 0.087 - 0.72 mg/mL [2] |

| Avian Influenza | H6N2, H7N3, H9N2 | 0.087 - 0.72 mg/mL [2] |

| Other Tested Viruses | RSV, ADV3, PIV3, EV71, HRV | Inactive [2] |

A significant advantage of this compound is that its mechanism of action presents a high barrier to the development of viral resistance, and it does not easily lead to the emergence of drug-resistant strains [2].

Research Implications and Future Directions

This compound represents a promising candidate for antiviral drug development. Its significance is multi-fold:

- Promising Antiviral Candidate: It is a key active ingredient contributing to the antiviral efficacy of the traditional medicine Banlangen, which is used in formulated products like "Isatis-Root Granule" and "Lianhua Qingwen Capsule" for treating respiratory viral infections [3] [5].

- Potential for Synthetic Biology: The identification and characterization of the biosynthetic UGTs, particularly IiUGT4, provide a foundation for the sustainable production of this compound and related antiviral lignan glycosides through synthetic biology in heterologous systems [3].

- Foundation for Further Study: The initial isolation and subsequent functional characterization of its biosynthesis have opened avenues for research into its precise molecular mechanisms and potential use in combination therapies to combat influenza.

References

- 1. Isolation and Purification of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 2. Antiviral activity of Isatis indigotica root-derived ... [pubmed.ncbi.nlm.nih.gov]

- 3. Functional Characterization of UDP-Glycosyltransferases ... [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral activities against influenza virus (FM1) of bioactive ... [sciencedirect.com]

- 5. Efficacy and safety of Ban-Lan-Gen granules in the treatment ... [trialsjournal.biomedcentral.com]

Comprehensive Protocol for the Isolation, Purification, and Characterization of Clemastanin B from Radix Isatidis

Introduction

Clemastanin B is a principal lignan compound found in Radix Isatidis (Banlangen), a traditional Chinese medicine derived from the root of Isatis indigotica Fort. This plant has been employed in traditional medicine for over 2,000 years for treating seasonal febrile diseases, pestilence, mumps, eruptive diseases, and inflammatory conditions [1] [2]. Modern pharmacological research has confirmed that Radix Isatidis exhibits a wide spectrum of biological activities, including antiviral, antibacterial, anti-endotoxic, anti-tumor, anti-inflammatory, and immune regulatory effects [1]. This compound specifically has demonstrated significant antiviral activity against various human and avian influenza viruses, making it a compound of considerable interest for pharmaceutical development [3] [4].

The isolation of this compound from natural sources presents significant challenges due to the complex chemical matrix of Radix Isatidis, which contains numerous interfering compounds including alkaloids, flavonoids, organic acids, and other lignans [2]. Conventional isolation methods such as silica gel chromatography often prove tedious, time-consuming, and require multiple steps, resulting in poor recovery rates [1]. This protocol addresses these challenges by implementing High-Speed Counter-Current Chromatography (HSCCC), a support-free liquid-liquid partition chromatographic technique that eliminates irreversible adsorption of samples onto solid supports, thereby enhancing recovery and purity [1]. The following comprehensive application note provides detailed methodologies for the efficient extraction, isolation, purification, and characterization of this compound, supported by analytical data and bioactivity assessments to ensure research reproducibility.

Extraction and Purification Methodology

Plant Material Preparation and Crude Extraction

The initial processing of Radix Isatidis plant material is critical for ensuring high yield and quality of the extracted this compound. The following optimized procedure should be followed:

Plant Material Authentication: Source authenticated Radix Isatidis roots from reputable suppliers. The material should be botanically verified as Isatis indigotica Fort. by a qualified taxonomist [1].

Size Reduction: Grind the dried roots into a fine powder using a mechanical grinder. Optimal particle size distribution should be between 0.5-1.0 mm to maximize surface area while avoiding excessive fine particles that complicate filtration [5].

Extraction Process: Weigh 300 g of powdered plant material and transfer to a round-bottom flask. Add 1500 mL of 50% aqueous ethanol (v/v) and reflux at 60°C for 2 hours with constant agitation [1]. Ethanol is preferred as an extraction solvent due to its effectiveness in extracting a wide range of phytochemicals while maintaining low toxicity and cost [5].

Extract Concentration: Filter the ethanolic extract through Whatman No. 1 filter paper under vacuum. Concentrate the filtrate to dryness using rotary evaporation at 60°C under reduced pressure. Reconstitute the dried extract in distilled water for subsequent purification [1].

Macroporous Resin Pre-purification: Load the aqueous reconstituted extract onto a D101 macroporous resin column (5.0 cm × 75 cm containing 500 g resin). Elute with 40% aqueous ethanol to remove sugars, proteins, and other highly polar impurities. Collect the eluate containing the target lignans and concentrate under reduced pressure to obtain the crude extract for HSCCC separation [1].

High-Speed Counter-Current Chromatography (HSCCC) Separation

HSCCC represents a significant advancement in the purification of natural products by eliminating solid stationary phases, thereby preventing irreversible adsorption and significantly improving recovery rates [1]. The following optimized protocol enables efficient separation of this compound from the crude extract:

Solvent System Selection and Preparation: Prepare a two-phase solvent system composed of ethyl acetate–n-butanol–water in the ratio of 2:7:9 (v/v/v). This specific ratio has been experimentally determined to provide optimal partition coefficients for this compound (K = 0.87) and indigoticoside A (K = 1.21), with a separation factor (α) of 1.39, indicating excellent separation efficiency [1]. Thoroughly equilibrate the solvent system in a separation funnel at room temperature, separately collecting the upper and lower phases shortly before use.

Sample Solution Preparation: Dissolve 250 mg of the crude extract in 15 mL of the lower phase of the equilibrated solvent system. Ensure complete dissolution through gentle warming and sonication if necessary, followed by filtration through a 0.45 μm membrane to remove particulate matter [1].

HSCCC Instrument Configuration:

- Apparatus: TBE-300A high-speed counter-current chromatography system

- Column: Three preparative polytetrafluoroethylene coils (tube diameter: 2.6 mm, total volume: 300 mL)

- Sample loop: 20 mL capacity

- Revolution radius: 5 cm

- β-value range: 0.5 (internal terminal) to 0.8 (external terminal)

- Revolution speed: 800 rpm

- Temperature control: Maintain at 25°C using constant temperature circulating implement [1]

Separation Procedure:

- Initially fill the entire column with the upper phase (stationary phase) of the solvent system.

- Initiate column rotation at 800 rpm and simultaneously pump the lower phase (mobile phase) into the column at a flow rate of 2.0 mL/min.

- After hydrodynamic equilibrium is established (typically when mobile phase front emerges), inject the 15 mL sample solution through the injection valve.

- Continuously monitor the effluent using a UV-Vis detector set at 254 nm.

- Collect peak fractions based on the elution profile, with this compound typically eluting before indigoticoside A [1].

Fraction Processing: Pool fractions containing this compound based on HPLC analysis. Concentrate under reduced pressure and lyophilize to obtain the purified compound as a light-colored powder. Expected yield: approximately 59.2 mg from 250 mg crude extract with a purity of 94.6% [1].

Experimental Workflow and Separation Mechanism

The following diagram illustrates the complete isolation and purification workflow for this compound:

Figure 1: Complete workflow for the isolation and purification of this compound from Radix Isatidis, highlighting key steps from plant material processing to final purified compound.

The separation mechanism of HSCCC relies on the differential partition of compounds between two immiscible liquid phases, without solid support matrix. The following diagram illustrates the separation principle for this compound:

Figure 2: HSCCC separation mechanism based on differential partitioning of this compound between two immiscible liquid phases. The partition coefficient (K) determines elution order and separation efficiency.

Analytical Methods and Quality Control

HPLC Analysis for Quality Control

High-Performance Liquid Chromatography (HPLC) represents the primary method for quantifying this compound content throughout the extraction and purification process. The following optimized analytical method should be implemented:

- HPLC System: Shimadzu LC-10AT pump with SPD-10A UV-Vis detector or equivalent

- Analytical Column: Lichrospher C18 column (6.0 mm × 150 mm i.d., 5 μm particle size) with matching pre-column

- Mobile Phase: Acetonitrile–water–acetic acid (25:75:1, v/v/v) isocratic elution

- Flow Rate: 1.0 mL/min

- Column Temperature: 25°C

- Detection Wavelength: 254 nm

- Injection Volume: 10 μL

- Run Time: 20 minutes [1]

This method provides excellent resolution between this compound (retention time approximately 8.2 minutes) and indigoticoside A (retention time approximately 12.5 minutes), allowing for accurate quantification of both compounds in crude extracts and purified fractions [1]. The analytical method should be validated for linearity, precision, accuracy, and limits of detection and quantification according to ICH guidelines before implementation.

Table 1: Quantitative Analysis of this compound in Crude Extract and Purified Fractions

| Sample Type | This compound Content (%) | Recovery Rate (%) | Purity Achievable (%) |

|---|---|---|---|

| Crude Extract | 24.8% | - | - |

| HSCCC Fraction | - | 90.3% | 94.6% |

Structural Characterization Techniques

Comprehensive structural elucidation of the isolated this compound requires a multidisciplinary spectroscopic approach. The following analytical techniques should be employed to confirm chemical structure:

Infrared Spectroscopy (IR): Perform using KBr pellet method on a Fourier Transform Infrared spectrometer (e.g., Hitachi 275-50). Key spectral features should include hydroxyl stretching (3300-3400 cm⁻¹), aromatic C-H stretching (3000-3100 cm⁻¹), and glycosidic linkage absorption (1000-1100 cm⁻¹) [1].

Mass Spectrometry (MS): Analyze using electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) (e.g., Finnigan MAT 711). This compound (C₃₂H₄₆O₁₇) exhibits a molecular ion peak at m/z 701.28 [M+H]⁺ and 723.26 [M+Na]⁺, confirming molecular weight and providing fragmentation pattern for structural verification [1].

Nuclear Magnetic Resonance (NMR) Spectroscopy: Conduct comprehensive 1D and 2D NMR experiments using a high-field NMR spectrometer (e.g., Varian Unity Inova-500 operating at 500 MHz for ¹H and 125 MHz for ¹³C). Prepare samples by dissolving approximately 10 mg of purified this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) [1] [6].

Table 2: Key NMR Spectral Data for this compound Structural Verification

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H NMR | 4.85-5.05 | d | Anomeric protons |

| ¹H NMR | 6.50-7.50 | m | Aromatic protons |

| ¹H NMR | 3.20-4.20 | m | Methylene/methine protons |

| ¹³C NMR | 100-110 | - | Anomeric carbons |

| ¹³C NMR | 130-150 | - | Aromatic carbons |

| ¹³C NMR | 50-90 | - | Aliphatic carbons |

The complete structural elucidation should confirm this compound as 7S,8R,8'R-(-)-lariciresinol-4,4'-bis-O-β-D-glucopyranoside, a furofuran lignan diglucoside [3]. Comparison with authentic reference standards or published spectral data is essential for definitive identification.

Bioactivity Assessment

Antiviral Activity Evaluation

This compound has demonstrated significant broad-spectrum antiviral activity against various influenza viruses, making this bioassay an important component of compound validation. The following standardized protocol should be implemented to assess antiviral potency:

Cell Culture Preparation: Maintain Madin-Darby canine kidney (MDCK) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO₂ humidified incubator [3] [4].

Virus Strains and Preparation: Propagate influenza virus strains (including human H1N1, H3N2, influenza B, and avian H6N2, H7N3, H9N2 subtypes) in MDCK cells or embryonated chicken eggs. Determine virus titer using plaque assay or 50% tissue culture infectious dose (TCID₅₀) method [3].

Cytopathic Effect (CPE) Inhibition Assay:

- Seed MDCK cells in 96-well plates at a density of 2 × 10⁴ cells/well and incubate for 24 hours to form confluent monolayers.

- Prepare serial dilutions of this compound in maintenance medium (DMEM with 2 μg/mL TPCK-trypsin) at concentrations ranging from 0.01 to 1.0 mg/mL.

- Infect cell monolayers with 100 TCID₅₀ of virus inoculum (except for cell controls) and incubate at 37°C for 1 hour.

- Remove virus inoculum and add maintenance medium containing different concentrations of this compound.

- Include appropriate controls: cell control (no virus, no compound), virus control (virus, no compound), and positive control (virus, reference antiviral drug such as oseltamivir).

- Incubate plates at 37°C for 72 hours or until significant CPE is observed in virus control wells.

- Assess antiviral activity by measuring cell viability using MTT assay [3] [4].

MTT Viability Assay:

- Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 4 hours.